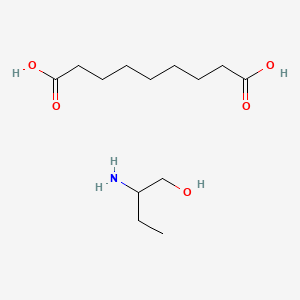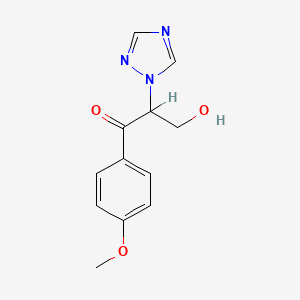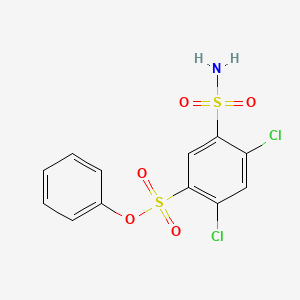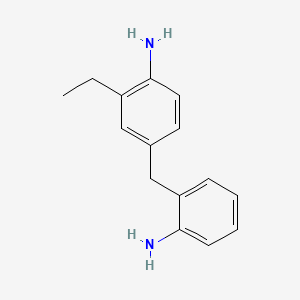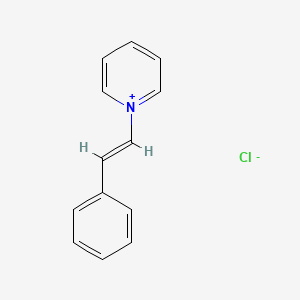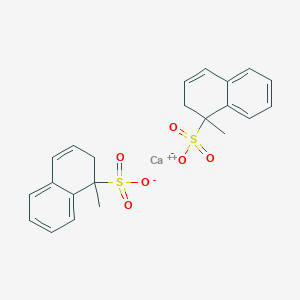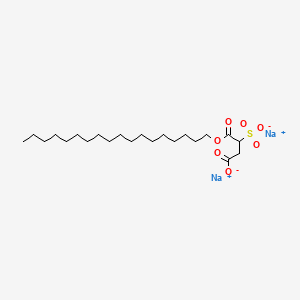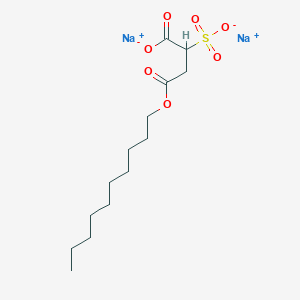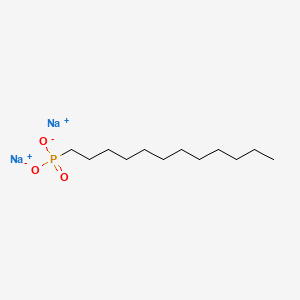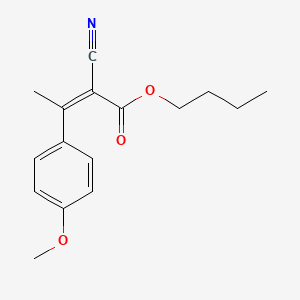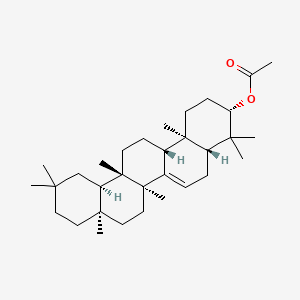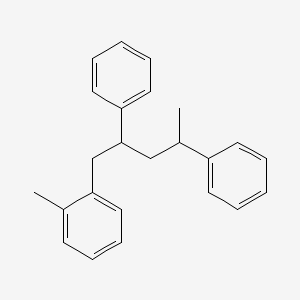
(1,3-Diphenylbutyl)-o-xylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Diphenylbutyl)-o-xylene is an organic compound characterized by the presence of two phenyl groups attached to a butyl chain, which is further connected to an o-xylene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylbutyl)-o-xylene typically involves the reaction of o-xylene with 1,3-diphenylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The reaction mixture is usually refluxed in an inert solvent like tetrahydrofuran or dimethylformamide for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also be employed to facilitate the coupling reaction between o-xylene and 1,3-diphenylbutyl bromide.
化学反应分析
Types of Reactions: (1,3-Diphenylbutyl)-o-xylene undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
科学研究应用
(1,3-Diphenylbutyl)-o-xylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism by which (1,3-Diphenylbutyl)-o-xylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the butyl chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
(1,3-Diphenylbutyl)-p-xylene: Similar structure but with the xylene moiety in the para position.
(1,3-Diphenylbutyl)-m-xylene: Similar structure but with the xylene moiety in the meta position.
(1,3-Diphenylbutyl)-benzene: Lacks the xylene moiety but has a similar diphenylbutyl structure.
Uniqueness: (1,3-Diphenylbutyl)-o-xylene is unique due to the specific positioning of the xylene moiety, which can influence its reactivity and interactions with other molecules
属性
CAS 编号 |
74921-47-4 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
1-(2,4-diphenylpentyl)-2-methylbenzene |
InChI |
InChI=1S/C24H26/c1-19-11-9-10-16-23(19)18-24(22-14-7-4-8-15-22)17-20(2)21-12-5-3-6-13-21/h3-16,20,24H,17-18H2,1-2H3 |
InChI 键 |
CBSMTUWGOKTDIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


